b-Amino-4-methylbenzenepropanol
Description
β-Amino-4-methylbenzenepropanol (IUPAC name: (S)-3-amino-1-(4-methylphenyl)propan-1-ol) is a chiral aromatic amine-alcohol hybrid compound. Its structure consists of a para-methyl-substituted benzene ring attached to a propanol backbone, with an amino group (-NH₂) at the β-position (second carbon of the propyl chain) and a hydroxyl group (-OH) at the terminal carbon.
Properties
IUPAC Name |
2-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABCHNHTDSRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304091 | |
| Record name | β-Amino-4-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35373-66-1 | |
| Record name | β-Amino-4-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35373-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-4-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-methylbenzenepropanol typically involves the reduction of nitro compounds followed by amination. One common method is the reduction of 4-methyl-β-nitrostyrene using hydrogen in the presence of a palladium catalyst to yield 4-methyl-β-aminostyrene. This intermediate is then subjected to a hydroboration-oxidation reaction to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: b-Amino-4-methylbenzenepropanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: b-Amino-4-methylbenzenepropanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of b-Amino-4-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
4-Methylbenzenepropanol (Without Amino Group)
- Structure: Lacks the β-amino group.
- Properties: Reduced polarity compared to β-amino derivatives, leading to lower solubility in polar solvents.
- Applications: Primarily used as a solvent or intermediate in non-chiral syntheses.
β-Amino-4-chlorobenzenepropanol
- Structure : Chlorine substituent replaces the methyl group at the para position.
- Properties : Increased electron-withdrawing effects enhance acidity of the hydroxyl group (pKa ~9.5 vs. ~10.2 for the methyl analog).
- Applications : Greater utility in electrophilic substitution reactions due to the activating nature of the Cl substituent.
α-Amino-4-methylbenzenepropanol
- Structure: Amino group at the α-position (first carbon of the propyl chain).
- Properties : Higher steric hindrance near the hydroxyl group, reducing nucleophilicity.
- Applications: Limited use in catalysis due to unfavorable stereoelectronic effects.
(R)-Enantiomer of β-Amino-4-methylbenzenepropanol
- Structure : Mirror-image configuration of the (S)-enantiomer.
- Properties : Similar physicochemical properties but divergent biological activity (e.g., receptor binding affinity).
Physicochemical and Functional Comparisons
Key Findings :
- The methyl group in β-amino-4-methylbenzenepropanol increases lipophilicity compared to the chloro analog but reduces solubility relative to unsubstituted variants.
- The β-amino group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a ligand in asymmetric catalysis.
- Commercial discontinuation of β-amino-4-methylbenzenepropanol may reflect challenges in stereoselective synthesis or market preference for alternatives like β-amino-4-chlorobenzenepropanol, which offers better solubility and reactivity .
Biological Activity
β-Amino-4-methylbenzenepropanol, also known as β-amino-4-methylphenylpropan-2-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of β-amino-4-methylbenzenepropanol is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which play crucial roles in pH regulation and CO2 transport in organisms .
Pharmacological Properties
β-Amino-4-methylbenzenepropanol exhibits several pharmacological properties that contribute to its biological activity:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes, which can lead to altered cellular functions and potential therapeutic effects.
- Antitumor Activity : Some derivatives of similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cell lines .
- Antibacterial Effects : Compounds structurally related to β-amino-4-methylbenzenepropanol have demonstrated antibacterial activity against various strains of bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of β-amino-4-methylbenzenepropanol and its analogs. Below are notable findings:
- Antitumor Activity :
- Enzyme Inhibition :
- Antibacterial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target/Organism |
|---|---|---|---|
| Antitumor | β-Amino Derivative | Varies (0.47-1.1) | NCI 60 Cancer Cell Lines |
| Enzyme Inhibition | Similar Compound | 10.93 - 25.06 | Carbonic Anhydrase IX |
| Antibacterial | Benzenesulfonamide | 50 (μg/mL) | Staphylococcus aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
